7-Bromo-8-methylquinoline-3,4-diamine is a chemical compound that belongs to the quinoline family, which are heterocyclic aromatic compounds. This specific compound is characterized by the presence of a bromine atom at the 7th position and two amino groups at the 3rd and 4th positions of the quinoline ring. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through several methods, primarily involving bromination and amination reactions of quinoline derivatives. Its molecular formula is , and it has a molecular weight of approximately 252.11 g/mol.
7-Bromo-8-methylquinoline-3,4-diamine is classified as an organic compound, specifically a nitrogen-containing heterocycle. It falls under the category of substituted quinolines, which are known for their diverse biological activities.
The synthesis of 7-Bromo-8-methylquinoline-3,4-diamine typically involves multi-step processes:
Common reagents used in these synthesis steps include:
The structure of 7-Bromo-8-methylquinoline-3,4-diamine can be represented as follows:
CC1=C(C2=NC=C(C(=C2C=C1)N)N)Br
The compound's key structural features include:
7-Bromo-8-methylquinoline-3,4-diamine can undergo various chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for 7-Bromo-8-methylquinoline-3,4-diamine involves its interaction with biological targets such as enzymes and receptors. The binding affinity to these targets can alter their activity, leading to various pharmacological effects. Research indicates that this compound may exhibit antimicrobial and anticancer properties through mechanisms that affect cellular processes like DNA replication and transcription.
Key chemical properties include:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 252.11 g/mol |
IUPAC Name | 7-bromo-8-methylquinoline-3,4-diamine |
Solubility | Soluble in ethanol |
7-Bromo-8-methylquinoline-3,4-diamine has several scientific applications:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8